An In-Depth Technical Guide to 2-Ethylhexyl Bromide-d17
An In-Depth Technical Guide to 2-Ethylhexyl Bromide-d17
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl bromide-d17 is the deuterated form of 2-ethylhexyl bromide, where all 17 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in drug discovery and development. The primary application of 2-Ethylhexyl bromide-d17 is as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic and pharmacokinetic studies. The substitution of hydrogen with deuterium imparts a higher mass, allowing for its differentiation from the non-deuterated endogenous or administered compounds, without significantly altering its chemical properties. This guide provides a comprehensive overview of 2-Ethylhexyl bromide-d17, including its properties, synthesis, and detailed experimental applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Ethylhexyl bromide and its deuterated analog are presented below. These data are essential for designing and interpreting experiments.
| Property | 2-Ethylhexyl Bromide | 2-Ethylhexyl Bromide-d17 |
| Synonyms | 1-Bromo-2-ethylhexane, 3-(Bromomethyl)heptane | 1-Bromo-2-ethylhexane-d17, 3-(Bromomethyl)heptane-d17 |
| CAS Number | 18908-66-2 | 1398065-97-8 |
| Molecular Formula | C₈H₁₇Br | C₈D₁₇Br |
| Molecular Weight | 193.12 g/mol | 210.23 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 75-77 °C at 16 mmHg[1][2][3][4][5] | Not reported, expected to be similar to non-deuterated form |
| Density | 1.086 g/mL at 25 °C[1][2][3][4][5] | Not reported, expected to be slightly higher than non-deuterated form |
| Refractive Index | n20/D 1.4538[1][2][3][4] | Not reported, expected to be similar to non-deuterated form |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate.[1][6][7] | Insoluble in water; soluble in organic solvents. |
Synthesis of 2-Ethylhexyl Bromide-d17
The synthesis of 2-Ethylhexyl bromide-d17 is not commonly detailed in standard literature. However, a general approach for the synthesis of deuterated alkyl halides can be adapted. This typically involves the use of a deuterated starting material or a deuteration agent. A plausible synthetic route is the bromination of commercially available 2-ethylhexanol-d18.
Experimental Protocol: Synthesis of 2-Ethylhexyl Bromide-d17 from 2-Ethylhexanol-d18
This protocol is a generalized procedure for the synthesis of deuterated alkyl bromides from their corresponding deuterated alcohols and may require optimization.
Materials:
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2-Ethylhexanol-d18
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Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)
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Anhydrous diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place 2-ethylhexanol-d18 dissolved in anhydrous diethyl ether.
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Bromination: Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
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Purification: The crude 2-Ethylhexyl bromide-d17 can be purified by fractional distillation under reduced pressure to obtain the final product.
Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR spectroscopy to confirm the structure.
Applications in Research and Drug Development
The primary utility of 2-Ethylhexyl bromide-d17 lies in its application as an internal standard in quantitative bioanalysis and as a tracer in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[8] The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study metabolic pathways.
Use as an Internal Standard in LC-MS/MS Bioanalysis
Objective: To accurately quantify the concentration of a non-deuterated analog (e.g., a drug candidate with a 2-ethylhexyl moiety) in a biological matrix such as plasma or urine.
This protocol describes a general workflow for using a deuterated internal standard in an LC-MS/MS analysis.
Materials:
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Biological matrix (e.g., human plasma)
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Analyte of interest (non-deuterated)
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2-Ethylhexyl bromide-d17 (internal standard, IS)
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Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation
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Formic acid
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HPLC-grade water
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LC-MS/MS system with an electrospray ionization (ESI) source
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Analytical column (e.g., C18)
Procedure:
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Preparation of Standards and Quality Controls (QCs):
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Prepare a stock solution of the analyte and the internal standard (IS), 2-Ethylhexyl bromide-d17, in a suitable organic solvent.
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Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
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Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
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To a 100 µL aliquot of plasma sample, standard, or QC, add a fixed amount of the 2-Ethylhexyl bromide-d17 internal standard solution.
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Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
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Vortex the samples for 1 minute.
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Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
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Liquid Chromatography (LC):
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the analytical column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program should be optimized to achieve good separation of the analyte from matrix components.
-
-
Mass Spectrometry (MS/MS):
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Use an ESI source in positive or negative ion mode, depending on the analyte's properties.
-
Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows).
-
Use Multiple Reaction Monitoring (MRM) to detect the analyte and the internal standard. Select specific precursor-to-product ion transitions for both the analyte and 2-Ethylhexyl bromide-d17. The transition for the IS will have a higher mass due to the deuterium atoms.
-
-
-
Data Analysis:
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Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
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Workflow and Diagrams
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study where a deuterated compound like 2-Ethylhexyl bromide-d17 is used as an internal standard for the quantification of a drug candidate.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Conclusion
2-Ethylhexyl bromide-d17 is a crucial tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard ensures the accuracy and reliability of quantitative data from LC-MS/MS assays. Furthermore, its application as a tracer can provide valuable insights into the metabolic fate of drug candidates. The methodologies and data presented in this guide offer a comprehensive resource for the effective utilization of 2-Ethylhexyl bromide-d17 in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00026B [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
